molecular formula C21H18N2O6 B14773593 Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

Cat. No.: B14773593
M. Wt: 394.4 g/mol
InChI Key: YNADFEGFUROIDY-UHFFFAOYSA-N
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Description

Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate is an organic compound with the molecular formula C21H18N2O6. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its complex structure, which includes a pyrimidine ring, a hydroxyphenoxy group, and a methoxyprop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate involves multiple steps. One common method includes the reaction between 2-hydroxyphenol and 4-chloropyrimidine in the presence of a base such as potassium carbonate. This reaction forms the intermediate 2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]phenol. The intermediate is then reacted with methyl 3-methoxyacrylate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenoxy group, in particular, contributes to its potential biological activities and differentiates it from other similar compounds.

Properties

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C21H18N2O6/c1-26-12-15(21(25)27-2)14-7-3-5-9-17(14)28-19-11-20(23-13-22-19)29-18-10-6-4-8-16(18)24/h3-13,24H,1-2H3

InChI Key

YNADFEGFUROIDY-UHFFFAOYSA-N

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3O)C(=O)OC

Origin of Product

United States

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